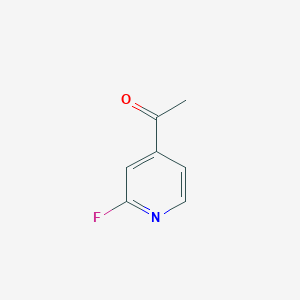
1-(2-氟吡啶-4-基)乙酮
描述
"1-(2-Fluoropyridin-4-YL)ethanone" is a compound of interest in the field of organic chemistry, especially in the synthesis and modification of pyridine derivatives which have various applications in pharmaceuticals, agrochemicals, and materials science. The fluorinated pyridine moiety is a crucial structural element due to its electron-withdrawing properties, which influence the chemical reactivity and physical properties of the compounds.
Synthesis Analysis
The synthesis of derivatives related to "1-(2-Fluoropyridin-4-YL)ethanone" involves multiple steps, including the use of click chemistry approaches for constructing complex molecules with high yields. An example includes the synthesis of a compound through click chemistry, starting from 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, indicating the versatility of pyridine derivatives in complex organic syntheses (Govindhan et al., 2017).
Molecular Structure Analysis
Molecular structure and vibrational frequencies of related fluoropyridine compounds have been analyzed using experimental and theoretical methods. The geometrical parameters, analyzed using XRD data and computational methods like NBO, HOMO-LUMO, and MEP analysis, show the significance of the fluoropyridine core in determining the electronic structure and reactivity of these molecules (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of fluoropyridine derivatives is highlighted by their participation in various organic reactions, including click reactions for the synthesis of novel compounds with potential antimicrobial activity. These reactions often involve modifications at the pyridine ring to introduce new functional groups that can enhance biological activity (Nagamani et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and crystal structure, of related compounds have been studied using techniques like TGA, DSC, and single-crystal XRD analysis. These studies help in understanding the stability and solid-state behavior of fluoropyridine derivatives, which is crucial for their application in material science and pharmaceutical formulation (Govindhan et al., 2017).
Chemical Properties Analysis
The electronic structure of fluoropyridine derivatives, as analyzed through HOMO-LUMO and MEP analyses, provides insights into their chemical reactivity. The presence of the fluorine atom influences the electron density distribution across the molecule, making the carbonyl group a reactive site for further chemical modifications. This aspect is critical for designing molecules with desired reactivity and selectivity for various chemical transformations (Mary et al., 2015).
科学研究应用
合成和表征
- 1-(2-氟吡啶-4-基)乙酮已被用于合成各种化合物。例如,它被用作合成1-(4-(6-氟苯并[d]异噁唑-3-基)哌啶-1-基)-2-(4-(羟甲基)-1H-1,2,3-三唑-1-基)乙酮的起始物。该化合物通过红外光谱、核磁共振和质谱研究进行了表征,并使用热重分析和差示扫描量热技术分析了其热稳定性(Govindhan et al., 2017)。
化学过程开发
- 在新化学过程的开发中,1-(2-氟吡啶-4-基)乙酮被用作中间体。例如,在合成广谱三唑类抗真菌药伏立康唑时,该化合物在确定最终产物的相对立体化学方向上起着关键作用(Butters et al., 2001)。
生物催化应用
- 1-(2-氟吡啶-4-基)乙酮在生物催化应用中具有显著作用,特别是在合成对映纯化合物方面。一项研究详细描述了由胡萝卜细胞催化的相关化合物1-(4-氟苯基)乙酮的对映选择性还原,突显了1-(2-氟吡啶-4-基)乙酮在类似生物催化过程中的潜力(2022)。
抗菌和抗真菌性能
- 已合成并测试了几种1-(2-氟吡啶-4-基)乙酮衍生物的抗菌和抗真菌性能。例如,从相关化合物合成了新型3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙烷-1-酮,并显示出有希望的抗菌活性(Nagamani et al., 2018)。
安全和危害
属性
IUPAC Name |
1-(2-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYXKBMRTTZINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303117 | |
| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-YL)ethanone | |
CAS RN |
111887-72-0 | |
| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111887-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


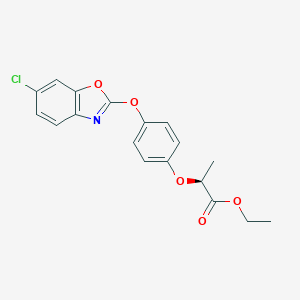
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
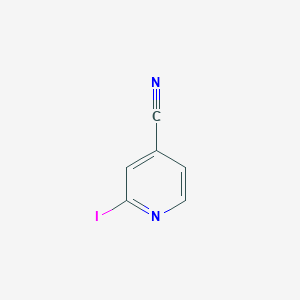
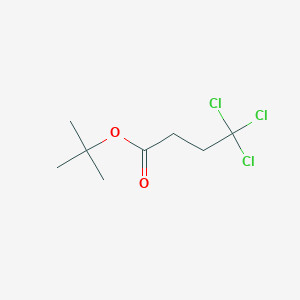
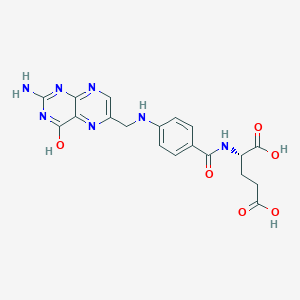
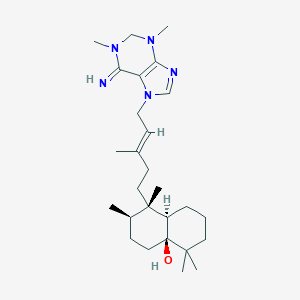
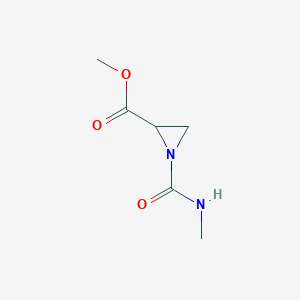
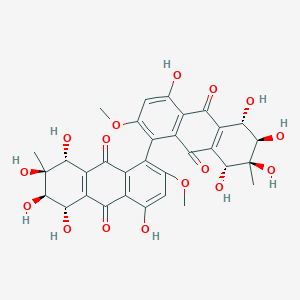
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
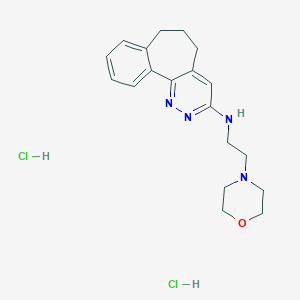
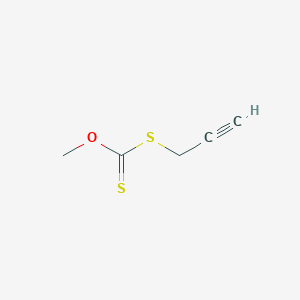
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)